molecular formula C6H4FNO B1366415 2-Fluoro-3-formylpyridine CAS No. 36404-90-7

2-Fluoro-3-formylpyridine

Cat. No. B1366415
CAS RN: 36404-90-7
M. Wt: 125.1 g/mol
InChI Key: OFBVGDCXXGXDKU-UHFFFAOYSA-N
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Description

2-Fluoro-3-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a chemical compound with the molecular formula C6H4FNO . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .


Synthesis Analysis

The synthesis of 2-Fluoro-3-formylpyridine involves several methods. One of the methods includes the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . Another method involves the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-formylpyridine consists of a pyridine ring with a fluorine atom attached at the 2nd position and a formyl group attached at the 3rd position .


Chemical Reactions Analysis

Fluoropyridines, such as 2-Fluoro-3-formylpyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring explains the interesting and unusual physical, chemical and biological properties of fluoropyridines .


Physical And Chemical Properties Analysis

2-Fluoro-3-formylpyridine has a molecular weight of 125.1 g/mol . It is a solid substance with a melting point range of 51 to 54 °C .

Scientific Research Applications

1. Medical Imaging and Radiopharmaceuticals

2-Fluoro-3-formylpyridine derivatives, such as fluorine-18 labelled fluoropyridines, are increasingly used in Positron Emission Tomography (PET), a medical imaging technique. The introduction of fluorine-18 into the 3-position of pyridines, facilitated by pyridyliodonium salts, enhances the stability and potential of the radiotracer in vivo, overcoming limitations associated with fluorine's lability in other positions (Carroll et al., 2007).

2. Antineoplastic Activity

Structural modifications of 2-formylpyridine derivatives have been studied for their antineoplastic (anti-cancer) activities. Variations in the structure, such as different substitutions on the pyridine nucleus, have been shown to retain antineoplastic activity, providing insights into developing potent anticancer agents (Agrawal & Sartorelli, 1978).

3. Synthesis of Cognition Enhancers

2-Fluoro-4-methylpyridine, a related compound, has been functionalized for the synthesis of cognition-enhancing drugs. This includes the development of drugs like DMP 543, which enhances acetylcholine release, showing the potential of 2-fluoro-3-formylpyridine derivatives in neuropharmacology (Pesti et al., 2000).

4. Synthesis of Biologically Active Derivatives

2-Fluoro-3-formylpyridine derivatives have been used to synthesize biologically active compounds, including those with antifungal and antibacterial properties. This illustrates their utility in developing new pharmaceutical agents with potential therapeutic applications (Jemmezi et al., 2014).

5. Study of Metallation and Chemical Reactions

Research into the metallation of π-deficient heterocyclic compounds like 2-Fluoro-3-formylpyridine has led to new insights into chemical reactivity and bond formation. This is key for developing novel synthetic methods in organic chemistry (Marsais & Quéguiner, 1983).

Future Directions

The future directions for 2-Fluoro-3-formylpyridine could involve its use in the synthesis of more complex molecules with potential applications in various fields. Given its use in the preparation of taxoids with anti-tumor activities , it could be further explored in the field of medicinal chemistry for the development of new anti-cancer drugs. Additionally, the synthesis methods of 2-Fluoro-3-formylpyridine could be optimized and expanded for more efficient and diverse production .

properties

IUPAC Name

2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBVGDCXXGXDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465675
Record name 2-Fluoro-3-formylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-formylpyridine

CAS RN

36404-90-7
Record name 2-Fluoro-3-pyridinecarboxaldehyde
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Record name 2-Fluoro-3-formylpyridine
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Record name 2-fluoropyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoropyridine (306 mg, 3.15 mmol) in THF (1 mL) was added to a solution of lithium diisopropylamide in THF (0.20 M, 17 mL, 3.4 mmol) at −78° C. The solution was stirred at −78° C. for 4 h, then DMF (0.73 mL, 9.4 mmol) was added dropwise and stirring was continued at −78° C. for 2.5 h. Saturated NH4Cl(aq) (2 mL) was added, and the mixture was allowed to warm to room temperature. The mixture was diluted with EtOAc (20 mL), and the organic phase was washed with saturated NaHCO3(aq) (20 mL) and brine (10 mL), then dried (MgSO4) and concentrated in vacuo. Purification of the crude material by chromatography on silica gel (10% EtOAc/hexanes) gave the title compound as a yellow liquid (58 mg, 15%). 1H NMR (CDCl3) □ 7.39 (m, 1H), 8.32 (m, 1H), 8.48 (m, 1H), 10.33 (s, 1H).
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
15%

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (77 mL, 2.5 M in hexane, 0.19 mol) was added to a solution of N,N-diisopropylamine (27 mL, 0.19 mol) in dry THF (400 mL) under an atmosphere of nitrogen at −78° C. After the addition, the mixture was warmed to 0° C. for 15 minutes and then cooled again to −78° C. 2-Fluoropyridine (15.0 mL, 0.174 mol) was added dropwise to the mixture and stirred at −78° C. After 45 minutes, a pale yellow precipitate formed. N,N-Dimethylformamide (27 mL, 0.35 mol) was added slowly via syringe maintaining temperature below −55° C. After ten minutes, the cooling bath was removed and the mixture slowly warmed to room temperature. The reaction was quenched with NH4Cl/H2O and then 4 M HCl to adjust the pH ˜7. NaHCO3/H2O was then added to adjust the pH 9-10, and then extracted three times with Et2O. The combined extracts were washed with brine, dried over MgSO4, filtered and concentrated to a yellow oil. The residue was purified by chromatography on silica gel, eluting with 25% EtOAc/hexane to provide 2-fluoronicotinaldehyde as a pale yellow oil (10.0 g, 45%). 1H NMR (CDCl3) δ 10.33 (s, 1H), 8.49 (m, 1H), 8.32 (m, 1H), 7.40 (m, 1H). LC/MS: 126 (M+H)+.
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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